![molecular formula C16H14Cl2N4O4S B2999387 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide CAS No. 894574-75-5](/img/structure/B2999387.png)
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide
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Description
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide, also known as 4-nitro-2-(2,4-dichlorophenoxy)propionylthiosemicarbazide, is an important intermediate chemical used in the synthesis of various pharmaceuticals and biochemicals. It is also known as 4-NDPTS for short. It is a crystalline, yellow solid that can be prepared from a variety of starting materials, including 2,4-dichlorophenol, nitrobenzene, and thiosemicarbazide. 4-NDPTS has been used in a number of scientific research applications, including the synthesis of various compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.
Scientific Research Applications
Anticancer Activity
Thiosemicarbazide derivatives, including those similar to 1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide, have shown promising anticancer activity. For instance, compounds with thiosemicarbazide moieties have been evaluated for their cytotoxic effects on gastric cancer cell lines, revealing potential as new therapeutic agents due to their DNA intercalating properties and ability to disrupt cell division (Pitucha et al., 2020). Similarly, another study highlighted thiosemicarbazide derivatives' cytotoxicity against melanoma cells without harming normal fibroblasts, indicating a selective anticancer potential (Kozyra et al., 2022).
Antibacterial Activity
Thiosemicarbazide compounds have also been recognized for their antibacterial properties. Research indicates that certain derivatives can exhibit significant antibacterial activity, suggesting their potential for development into new antimicrobial agents (Mehrotra et al., 2002; Naganagowda & Padmashali, 2010).
Material Science and Corrosion Inhibition
In material science, derivatives of thiosemicarbazide have been utilized as corrosion inhibitors, showing effectiveness in protecting metals against corrosion in acidic environments. For example, 1-phenyl-4-(4-nitrophenyl)thiosemicarbazide demonstrated an inhibitory action on the corrosion of welded maraging steel, acting primarily through physical adsorption processes (Kumar & Shetty, 2015).
Multi-target Drug Development
Recent research has identified thiosemicarbazide derivatives as multi-target drugs, capable of inhibiting α-glucosidase with concurrent antibacterial and antiproliferative activity. This indicates their potential as versatile pharmaceutical agents (Wos et al., 2017).
properties
IUPAC Name |
1-[2-(2,4-dichlorophenoxy)propanoylamino]-3-(4-nitrophenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O4S/c1-9(26-14-7-2-10(17)8-13(14)18)15(23)20-21-16(27)19-11-3-5-12(6-4-11)22(24)25/h2-9H,1H3,(H,20,23)(H2,19,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRMTZUDONSGQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC(=S)NC1=CC=C(C=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2,4-Dichlorophenoxy)propionyl)-4-(4-nitrophenyl)thiosemicarbazide |
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